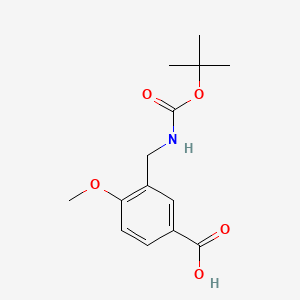

![molecular formula C17H23FN2O2 B599900 Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 167484-91-5](/img/structure/B599900.png)

Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl 5-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a chemical compound with the molecular formula C12H15FN2 . It is a pale-yellow to yellow-brown solid . The tert-butyl group is a common substituent in organic chemistry and is often used in medicinal chemistry due to its lipophilicity, which is important for passage through cell walls .

Synthesis Analysis

The synthesis of similar spirocyclic oxindole analogues has been reported in the literature. For instance, an efficient route to prepare the spirocyclic oxindole analogue 1’-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid was described, involving eight steps with an overall yield of 35% . The key steps included dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15FN2/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12/h1-2,7,14-15H,3-6,8H2 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid with a molecular weight of 206.26 . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

Novel Synthesis Routes : Research efforts have led to the development of efficient synthesis routes for spirocyclic indoline compounds, including "Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate" derivatives. These synthetic approaches aim to provide high-yield and scalable methods for producing compounds with potential pharmacological activities. For instance, a simple synthetic route was developed to prepare 1′-H-spiro(indoline-3,4′-piperidine) derivatives with over 50% overall yield from commercially available reagents, showcasing the accessibility of these scaffolds for further medicinal chemistry exploration (Xie et al., 2004).

Characterization and Structural Analysis : The structural elucidation of spiro[indoline-3,4'-piperidine] derivatives is crucial for understanding their potential interaction with biological targets. The crystal structure analysis of these compounds provides insights into their stereochemistry and molecular conformation, which are essential for designing drugs with high specificity and efficacy. For example, the crystal structure of a related derivative was detailed, highlighting the importance of molecular architecture in drug design (Sanjeevarayappa et al., 2015).

Biological Applications and Therapeutic Potential

Antitumor Activities : Spirocyclic indoline derivatives, including those related to "this compound," have been extensively studied for their antitumor properties. These compounds have shown promising results in inhibiting tumor growth and proliferation in various cancer cell lines. The synthesis and biological evaluation of these compounds underscore their potential as novel anticancer agents. For instance, certain derivatives exhibited good antiproliferative activities against multiple cancer cell lines, highlighting their therapeutic potential (Li et al., 2020).

Antimicrobial and Anthelmintic Activities : Beyond their anticancer properties, spiro[indoline-3,4'-piperidine] derivatives have also been evaluated for antimicrobial and anthelmintic activities. This diversifies their potential applications in treating various infections and parasitic diseases, indicating the versatility of this chemical scaffold in drug discovery (Sanjeevarayappa et al., 2015).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Given the importance of spiro compounds and piperidines in drug discovery, there is significant interest in developing efficient methods to prepare these compounds . Future research could focus on refining the synthesis process and exploring the biological activities of “Tert-butyl 5-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate” and similar compounds.

properties

IUPAC Name |

tert-butyl 5-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZQIQHRSUIGMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678300 |

Source

|

| Record name | tert-Butyl 5-fluoro-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167484-91-5 |

Source

|

| Record name | tert-Butyl 5-fluoro-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate](/img/structure/B599822.png)

![2-[4-(1-Methylethyl)phenyl]-6-phenyl-4h-thiopyran-4-one 1,1-dioxide](/img/structure/B599830.png)